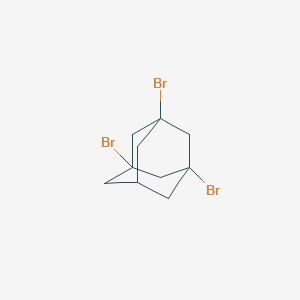

1,3,5-Tribromoadamantane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,3,5-tribromoadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br3/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCLLQRZXWUEOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1(CC(C2)(C3)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360850 | |

| Record name | 1,3,5-tribromoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

707-34-6 | |

| Record name | 1,3,5-tribromoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Investigations of 1,3,5 Tribromoadamantane

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the investigation of molecular properties. researchgate.net For 1,3,5-tribromoadamantane, DFT allows for a detailed exploration of its structure, stability, and electronic characteristics.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energies. chemrxiv.org For molecules with rotatable bonds, this analysis reveals a complex potential energy surface with various energy minima and transition states. chemrxiv.org

However, the adamantane (B196018) core is a highly rigid cage structure. The C-C bonds are not free to rotate, meaning the carbon skeleton is conformationally locked. Consequently, for this compound, a conformational analysis in the traditional sense is not applicable. The positions of the three bromine atoms are fixed at the bridgehead (tertiary) carbons, resulting in a single, stable C2v symmetry conformation. The energy landscape is therefore characterized by a deep, single potential well, and the primary focus of geometric analysis shifts to static parameters like bond lengths and angles rather than dynamic conformational changes.

Table 1: Predicted Geometric Parameters of this compound (Illustrative)

| Parameter | Predicted Value (DFT) |

| C-Br Bond Length | ~1.96 Å |

| C-C Bond Length | ~1.54 Å |

| Br-C-C Bond Angle | ~108.5° |

| C-C-C Bond Angle | ~109.5° |

Note: These are typical values for brominated alkanes and may vary slightly depending on the specific DFT functional and basis set used.

Electronic Structure and Frontier Molecular Orbitals

The electronic properties of a molecule are fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are central to the concept of chemical reactivity and are often referred to as the frontier molecular orbitals. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. youtube.com

For the parent adamantane molecule, the HOMO and LUMO orbitals are distributed symmetrically across the entire carbon cage. mdpi.comresearchgate.net The introduction of three electronegative bromine atoms at the 1, 3, and 5 positions significantly alters this electronic landscape:

Orbital Localization: The HOMO and the orbitals just below it are expected to have significant contributions from the lone pair electrons of the bromine atoms. This localization concentrates the highest electron density on the substituents.

LUMO Character: The LUMO is anticipated to be an antibonding orbital (σ*) associated with the C-Br bonds.

HOMO-LUMO Gap: Substitution with bromine atoms generally leads to a decrease in the HOMO-LUMO gap compared to the parent alkane. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com

Studies on the simpler 1-bromoadamantane (B121549) have shown that solvation can significantly influence the HOMO-LUMO gap, indicating sensitivity to the molecular environment. nih.gov For this compound, this effect would likely be magnified.

Table 2: Representative Frontier Orbital Energies (Illustrative)

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Adamantane | ~ -7.44 | ~ +1.66 | ~ 9.10 |

| This compound | ~ -6.80 | ~ -0.50 | ~ 6.30 |

Note: These values are illustrative, based on typical DFT results for related compounds, and serve to show the expected trend.

Molecular Polarizability and Anisotropic Charge Distribution

Furthermore, the charge distribution in this compound is highly anisotropic. While the bromine atoms are highly electronegative, leading to a partial negative charge, the electron density around each bromine atom is not uniform. This phenomenon gives rise to a "σ-hole," a region of positive electrostatic potential located on the outermost portion of the bromine atom, directly opposite the C-Br covalent bond. researchgate.netwiley-vch.de This anisotropic distribution is a key feature that dictates the molecule's interaction with other species. researchgate.netnih.gov

Negative Belt: A region of negative electrostatic potential forms a belt around the equator of the bromine atom, corresponding to its lone pairs.

Positive Cap (σ-hole): A region of positive electrostatic potential is located at the pole of the bromine atom along the C-Br bond axis. This positive region can engage in attractive interactions with negative sites on other molecules.

Computational Modeling of Reaction Mechanisms

Computational modeling provides powerful insights into the pathways of chemical reactions by mapping the potential energy surface that connects reactants to products. researchgate.net This involves locating transition states and calculating activation energies, which are critical for understanding reaction rates and selectivity.

For this compound, DFT could be used to model various potential reaction mechanisms. A prominent example would be nucleophilic substitution (SN1 or SN2) at the bridgehead carbons. Due to the steric hindrance of the adamantane cage and the stability of the resulting tertiary carbocation, an SN1-type mechanism is often favored at bridgehead positions. Computational modeling could:

Calculate the energy required for the C-Br bond to break, forming the adamantyl carbocation intermediate.

Model the approach of a nucleophile to this intermediate.

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

The Quantum Theory of Atoms-in-Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wiley.come-bookshelf.deugent.be This allows for the analysis of chemical bonds and intermolecular interactions based on the topological properties of the electron density, ρ(r). A key element in this analysis is the bond critical point (BCP), a point of minimum electron density between two bonded atoms.

A QTAIM analysis of the C-Br bonds in this compound would provide quantitative insight into their nature. researchgate.net The key parameters at the BCP are:

Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the bond order.

Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell (covalent) interaction, where electron density is concentrated in the bonding region. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted from the bonding region. researchgate.net

For the C-Br bonds in this compound, the analysis is expected to show characteristics of a polar covalent bond, with a relatively low ρ(r) and a small, positive value for ∇²ρ(r), indicating a depletion of charge density consistent with the bond's ionic character. researchgate.net

Table 3: Expected QTAIM Parameters for the C-Br Bond BCP

| QTAIM Parameter | Expected Value Range | Interpretation |

| Electron Density, ρ(r) (a.u.) | 0.10 - 0.20 | Indicates a bond of moderate strength. |

| Laplacian, ∇²ρ(r) (a.u.) | > 0 (small positive) | Depletion of charge, indicating a polar, closed-shell character. |

| Total Energy Density, H(r) (a.u.) | < 0 (small negative) | Suggests partial covalent character. |

Note: These values are based on studies of other organobromine compounds. researchgate.net

Theoretical Insights into Non-Covalent Interactions

Non-covalent interactions are crucial for determining the supramolecular chemistry and crystal packing of molecules. nih.govuho.ac.id For this compound, theoretical studies can illuminate several key types of interactions. nih.gov

The most significant non-covalent interaction involving this molecule is expected to be halogen bonding . This is a highly directional, attractive interaction between the electrophilic σ-hole on one of the bromine atoms and a nucleophilic region (e.g., a lone pair on an O, N, or S atom) on another molecule. wiley-vch.denih.gov The strength of this interaction is comparable to that of a conventional hydrogen bond. Computational studies on adamantane derivatives have confirmed the importance of such interactions in their crystal packing. nih.govsemanticscholar.orgrsc.org

In the solid state, this compound molecules would likely arrange themselves to maximize these favorable Br···X halogen bonds, along with weaker C-H···Br hydrogen bonds and dispersive van der Waals forces, to form a stable crystal lattice. Theoretical methods like DFT with dispersion corrections (DFT-D) are essential for accurately modeling these weak yet structurally determinative interactions. scispace.com

Halogen Bonding Characteristics

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, the bromine atoms attached to the tertiary carbons of the adamantane cage can participate in halogen bonding. The strength and directionality of these bonds are influenced by the electronic environment of the bromine atom.

Computational studies on halogenated organic molecules often employ methods like Density Functional Theory (DFT) to model these interactions. For this compound, theoretical calculations would likely reveal the presence of a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the bromine atom, along the C-Br bond axis. This positive region is responsible for the electrophilic nature of the halogen in halogen bonding.

While specific research on this compound is limited, studies on other polyhalogenated compounds show that the presence of multiple halogen atoms can enhance the halogen bonding capabilities. In the case of this compound, the three bromine atoms are positioned symmetrically on the adamantane framework. This arrangement could lead to cooperative effects, where the formation of one halogen bond influences the strength of subsequent bonds.

Theoretical investigations into complexes of this compound with various Lewis bases (e.g., amines, ethers) would be necessary to quantify the strength of these interactions. Such studies would typically calculate interaction energies, geometric parameters of the halogen bond, and analyze the charge transfer between the interacting molecules.

Table 1: Predicted Halogen Bonding Parameters for this compound with a Generic Lewis Base (B)

| Parameter | Predicted Value/Characteristic |

| Interaction Energy (kcal/mol) | -3 to -8 |

| C-Br···B Angle (°) | ~180 |

| Br···B Distance (Å) | Less than the sum of van der Waals radii |

| Charge Transfer (e⁻) | Small, but significant |

Note: The values in this table are hypothetical and based on typical values observed for halogen bonds in similar systems. Actual values would require specific computational calculations for this compound.

Hydrogen Bonding Interactions

Although this compound itself does not possess classical hydrogen bond donors (like O-H or N-H groups), its hydrogen atoms on the adamantane cage can act as weak hydrogen bond donors in C-H···X interactions, where X is a hydrogen bond acceptor. Furthermore, the bromine atoms can act as weak hydrogen bond acceptors.

Computational chemistry provides tools to characterize these weak hydrogen bonds. Methods such as Atoms in Molecules (AIM) theory can be used to identify bond critical points and quantify the nature of these interactions. While no direct studies on this compound's hydrogen bonding are available, research on other adamantane derivatives highlights the importance of C-H···O and C-H···N interactions in their crystal packing and molecular recognition. nih.gov

In the context of this compound, the C-H bonds of the adamantane skeleton can interact with suitable acceptors. The electronegativity of the bromine atoms can slightly increase the acidity of the proximal C-H protons, potentially strengthening these weak hydrogen bonds.

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Interaction Type | Donor | Acceptor | Predicted Nature |

| C-H···X | C-H groups on the adamantane cage | A hydrogen bond acceptor (e.g., O, N) | Weak, electrostatic in nature |

| Y-H···Br | A classical hydrogen bond donor (e.g., O-H, N-H) | Bromine atom | Weak, with some dispersion character |

Note: This table outlines the types of hydrogen bonds that could theoretically be observed for this compound based on its structure.

Van der Waals Forces and π–π Stacking in Adamantane Derivatives

Van der Waals forces are ubiquitous intermolecular interactions that play a crucial role in the solid-state packing of molecules like this compound. These forces, arising from temporary fluctuations in electron density, are particularly significant for nonpolar molecules. The bulky and globular shape of the adamantane core in this compound leads to a large surface area available for van der Waals interactions.

Computational studies on adamantane derivatives often utilize Hirshfeld surface analysis to visualize and quantify intermolecular contacts. nih.gov For this compound, such an analysis would likely show a high percentage of H···H and H···Br contacts, indicative of the importance of van der Waals forces in its crystal lattice.

The concept of π–π stacking is not directly applicable to this compound as the adamantane cage is aliphatic and lacks π-systems. However, in derivatives where aromatic groups are attached to the adamantane scaffold, π–π stacking can become a significant organizing force in the crystal structure. For instance, in 1,3,5-triphenyladamantane, C-H···π interactions and a "sixfold phenyl embrace" pattern are observed, which are crucial for the formation of its supramolecular structure. While this compound itself cannot engage in π–π stacking, its C-H groups could potentially participate in C-H···π interactions if co-crystallized with an aromatic molecule.

Table 3: Contribution of Intermolecular Forces to the Crystal Packing of Adamantane Derivatives

| Interaction Type | General Contribution in Adamantane Derivatives | Relevance to this compound |

| Van der Waals Forces | High, due to large surface area | Expected to be the dominant intermolecular force |

| Halogen Bonding | Significant in halogenated derivatives | Potentially significant, directing crystal packing |

| Hydrogen Bonding (C-H···X) | Present, but generally weak | Likely present, contributing to overall stability |

| π–π Stacking | Only in derivatives with aromatic moieties | Not directly applicable, but C-H···π interactions are possible with other molecules |

Note: This table provides a qualitative overview based on the known behavior of adamantane derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography and Crystal Engineering

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. dartmouth.edu It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the relationship between structure and material properties. carleton.edu Crystal engineering, a related field, focuses on designing and synthesizing solid-state structures with desired properties based on an understanding of these intermolecular interactions.

Single-crystal X-ray diffraction is the most powerful technique for unambiguous structure determination. carleton.edu The analysis involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. cam.ac.uk This pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined.

A single-crystal X-ray diffraction analysis of 1,3,5-tribromoadamantane would yield precise data on its molecular geometry and packing in the crystal lattice. While the specific crystallographic data for this compound is not publicly available, the table below presents typical data obtained for a related adamantane (B196018) derivative, 1,3,5-Triazaadamantan-7-amine, to illustrate the type of information generated. researchgate.netnih.gov This data allows for a complete description of the crystal structure, including the unit cell parameters that define the repeating unit of the crystal lattice and the space group that describes its symmetry. researchgate.netnih.gov

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for an Adamantane Derivative (1,3,5-Triazaadamantan-7-amine) Source: Data from Thomson et al., Acta Cryst. (2010). E66, o2637. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₁₄N₄ |

| Crystal System | Tetragonal |

| Space Group | P4₂/n |

| a (Å) | 15.5402 (8) |

| b (Å) | 15.5402 (8) |

| c (Å) | 6.5074 (7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1571.5 (2) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 150 |

Crystal Packing and Supramolecular Assemblies

While a definitive single-crystal X-ray diffraction study for this compound is not widely reported in the literature, its structural characteristics can be inferred from related halogenated adamantanes and the principles of crystal engineering. The crystal packing of such molecules is dictated by a balance of steric effects and non-covalent interactions, with halogen bonding playing a potentially crucial role.

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. wikipedia.orgnih.gov In the case of this compound, the bromine atoms, covalently bonded to the carbon cage, are prime candidates to act as halogen bond donors. The strength of this interaction follows the trend I > Br > Cl > F, making bromine a significant contributor to crystal packing forces. nih.govprinceton.edu

In a crystalline lattice, molecules of this compound would likely arrange to maximize stabilizing interactions. These could include:

Br···Br Halogen Bonds: Where the electrophilic σ-hole of a bromine atom on one molecule interacts with the electronegative equatorial region of a bromine on an adjacent molecule.

C-H···Br Interactions: Weak hydrogen bonds can form between the methylene (B1212753) or methine hydrogens of the adamantane cage and a neighboring bromine atom.

These interactions guide the molecules into specific, repeating three-dimensional arrays. Studies on other substituted adamantanes, such as 1,3,5,7-tetraphenyladamantane, have demonstrated the formation of elegant, highly ordered framework structures governed by numerous C-H···π interactions. researchgate.net For this compound, the directionality of halogen bonds would be expected to produce similarly well-defined supramolecular assemblies, potentially leading to robust crystalline materials. The analysis of 1-bromoadamantane (B121549), for instance, shows a well-ordered structure even without strong intermolecular interactions, indicating the inherent tendency of the adamantane cage to pack efficiently. researchgate.net The presence of three bromine atoms in a symmetrical arrangement offers the potential for a highly interconnected network, making it a target for the design of complex supramolecular structures. veeprho.com

Solvatomorphic Structures and Solvent Influence

Solvatomorphism is the phenomenon where a compound crystallizes in different crystal structures depending on the solvent used for crystallization, with solvent molecules being incorporated into the crystal lattice. These different crystalline forms are known as solvates or pseudopolymorphs.

Currently, there are no specific studies in the reviewed scientific literature that document the existence of solvatomorphic structures for this compound. The potential for a compound to form solvates depends on its ability to form directed interactions (like hydrogen bonds) with solvent molecules and the presence of voids in its crystal packing that can accommodate them.

While speculative without experimental data, the bromine atoms of this compound could potentially interact with certain solvents through weak halogen bonds. For example, a synthesis procedure for the compound involves recrystallization from methanol (B129727). chemicalbook.com It is conceivable that under specific conditions, methanol molecules could be incorporated into the lattice, forming O-H···Br hydrogen bonds or acting as space fillers. However, without crystallographic evidence, this remains a theoretical possibility. The formation of stable solvates would significantly alter the physical properties of the crystalline material, such as its melting point, solubility, and density.

Design of Crystalline Solid Solutions

Crystalline solid solutions, or mixed crystals, are materials composed of two or more different chemical species that co-crystallize to form a single, homogeneous crystalline phase. The ability to form such solutions depends heavily on the components having similar size, shape, and crystal packing preferences.

The adamantane cage provides a rigid and sterically predictable scaffold, making its derivatives excellent candidates for the design of crystalline solid solutions. This compound could theoretically form solid solutions with other adamantane derivatives that meet the necessary criteria. Potential candidates for co-crystallization include:

Adamantane: The parent hydrocarbon.

1-Bromoadamantane and 1,3-Dibromoadamantane: Molecules with the same core structure but a different degree of substitution. researchgate.netchemicalbook.com

1,3,5-Trichloroadamantane: A derivative with a halogen of a different size but identical substitution pattern.

By varying the ratio of this compound to a compatible guest molecule in the crystallization process, it may be possible to create a continuous series of solid solutions. The incorporation of a different component into the lattice would systematically alter the unit cell dimensions and the physical properties of the crystal, such as melting point and density. This approach allows for the fine-tuning of material properties without changing the fundamental crystal structure.

Photoelectron Spectroscopy (PES) of Functionalized Adamantanes

Photoelectron spectroscopy (PES) is a powerful technique that measures the ionization energies of molecules, providing insight into their electronic structure and molecular orbital energies. Gas-phase PES studies on functionalized adamantanes reveal how substituents influence the electronic properties of the rigid carbon cage.

This stabilization would lead to a significant increase in the ionization energies of the molecule. The first ionization potential of this compound should be considerably higher than that of unsubstituted adamantane. Furthermore, the molecular orbitals associated with the bromine lone pairs would introduce new bands in the photoelectron spectrum.

| Compound | Functional Group(s) | First IEv (eV) | Effect of Functionalization |

|---|---|---|---|

| Adamantane | -H | ~9.24 | Reference |

| 1-Adamantanol | -OH | ~9.19 | Slightly destabilizing (lone pair donation) |

| 1-Cyanoadamantane | -CN | ~10.34 | Strongly stabilizing (inductive withdrawal) |

| This compound | -Br (x3) | Predicted > 10.0 | Very strongly stabilizing (inductive withdrawal) |

Note: Data for adamantane, 1-adamantanol, and 1-cyanoadamantane are based on published studies. The value for this compound is a prediction based on chemical principles.

Vibrational Spectroscopy (IR, Raman) for Structural Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds and functional groups. cardiff.ac.ukhoriba.com These methods are invaluable for the structural analysis of adamantane derivatives.

The vibrational spectrum of this compound is dominated by the modes of the adamantane cage, which are perturbed by the three bromine substituents. A theoretical analysis based on the known spectra of adamantane and other organobromine compounds allows for the assignment of the expected key vibrational bands. researchgate.net

The key spectral regions and their corresponding vibrational modes for this compound would be:

2800-3000 cm⁻¹: This region is characteristic of the C-H stretching vibrations from the methylene (-CH₂-) and methine (-CH-) groups of the adamantane framework.

1400-1500 cm⁻¹: The scissoring vibrations of the -CH₂- groups typically appear in this range.

700-1400 cm⁻¹: A complex region containing a variety of fingerprint vibrations, including C-C stretching of the cage, as well as CH₂ wagging, twisting, and rocking modes. researchgate.net

Below 700 cm⁻¹: This lower frequency region is where the vibrations involving the heavier bromine atoms are expected. The characteristic C-Br stretching modes for alkyl bromides typically appear in the 500-680 cm⁻¹ range. Cage deformations and C-C-Br bending modes would occur at even lower frequencies.

Both IR and Raman spectroscopy provide complementary information. horiba.com Due to the molecule's Td symmetry (for adamantane) being lowered to C₃v by the 1,3,5-substitution, changes in the activity and degeneracy of vibrational modes are expected, leading to a unique and identifiable spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |

|---|---|---|

| C-H Stretching (CH, CH₂) | 2850 - 3000 | IR & Raman |

| CH₂ Scissoring | 1440 - 1480 | IR |

| CH₂ Wagging/Twisting | 1100 - 1350 | IR |

| C-C Framework Stretching | 750 - 1100 | Raman |

| C-Br Stretching | 500 - 680 | IR & Raman |

| Cage Deformation / C-C-Br Bending | 200 - 500 | Raman |

Applications of 1,3,5 Tribromoadamantane in Specialized Chemical Fields

Supramolecular Chemistry and Molecular Recognition

The rigid and well-defined three-dimensional structure of the adamantane (B196018) core is fundamental to its use in supramolecular chemistry. nih.gov This field focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. longdom.org 1,3,5-Tribromoadamantane provides a robust, tetrahedral scaffold that can be functionalized at its bridgehead positions, allowing for the precise spatial arrangement of interacting groups. This pre-organization is crucial for designing systems with specific molecular recognition capabilities. longdom.org

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule. mdpi.com The adamantane group is a classic guest moiety, known for forming stable inclusion complexes with various host molecules, particularly cyclodextrins. mdpi.com The high stability of these complexes is driven by hydrophobic interactions, as the nonpolar adamantane cage fits snugly within the hydrophobic cavity of the cyclodextrin (B1172386) host. mdpi.com

While this compound itself can act as a guest, its primary utility lies in its role as a scaffold for creating more complex, multivalent hosts or guests. The three bromine atoms can be substituted with other functional groups to create tripodal molecules designed to bind specific guests or to be incorporated into larger host systems. This tripodal arrangement allows for the creation of binding pockets with defined geometries, enhancing selectivity and binding affinity.

Table 1: Examples of Adamantane Derivatives in Host-Guest Systems

| Host Molecule | Adamantane-based Guest | Key Interaction | Application |

|---|---|---|---|

| β-Cyclodextrin | 1-Adamantyl-functionalized polymers | Hydrophobic Inclusion | Stimuli-responsive materials nih.gov |

| Cucurbiturils | Adamantane derivatives | Ion-dipole, Hydrophobic | Molecular sensing, Drug delivery |

The defined geometry of this compound makes it an excellent building block for the construction of macrocycles and other self-assembled systems. nsf.gov By reacting the tribromo-derivative with complementary linkers, chemists can create large, ring-like structures (macrocycles) with internal cavities. nih.govnih.gov The rigidity of the adamantane unit prevents the collapse of these structures, ensuring a persistent void.

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. nsf.gov The tripodal nature of this compound allows it to act as a node, directing the formation of complex three-dimensional networks. For instance, substitution of the bromine atoms with groups capable of hydrogen bonding or metal coordination can lead to the spontaneous formation of intricate, predictable supramolecular architectures.

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. ucl.ac.ukrsc.org Adamantane derivatives are considered exemplary building blocks for crystal design due to their predictable shape and packing behavior. nih.gov this compound, in particular, can direct the formation of solid-state structures through specific intermolecular interactions involving its bromine atoms.

Materials Science and Polymer Chemistry

In materials science, the adamantane cage is incorporated into polymers to enhance their physical properties. The bulkiness and rigidity of the adamantane unit can increase a polymer's glass transition temperature (Tg), improve its thermal stability, and reduce its coefficient of thermal expansion. rsc.org this compound serves as a trifunctional cross-linking agent or a monomer for creating highly branched or network polymers.

This compound is a versatile precursor for synthesizing functional monomers. The bromine atoms can be readily displaced by a variety of nucleophiles, allowing for the introduction of polymerizable groups or other desired functionalities. For example, it can be converted into adamantane-1,3,5-triol, which in turn serves as a building block for various polymer materials. veeprho.com

Adamantane-containing polymers often exhibit unique properties. For instance, polyimides synthesized from adamantane-based diamines show exceptionally high glass transition temperatures (285–440 °C) and excellent optical transparency. rsc.org By using this compound as a core, polymers with a star-shaped or branched architecture can be synthesized, leading to materials with distinct solution and bulk properties compared to their linear analogs. Adamantane-functionalized poly(2-oxazoline)s have been shown to exhibit tunable thermal responses based on molecular recognition with cyclodextrins. nih.govmdpi.com

Table 2: Impact of Adamantane Incorporation on Polymer Properties

| Polymer Type | Adamantane-derived Monomer | Resulting Property Enhancement |

|---|---|---|

| Polyimides | 1,3-bis(4-aminophenyl) adamantane | High glass transition temperature, optical clarity rsc.org |

| Poly(2-oxazoline)s | Adamantane-functionalized side chains | Tunable Lower Critical Solution Temperature (LCST) nih.gov |

The bottom-up fabrication of nanomaterials through molecular self-assembly is a major focus of modern materials science. mit.edukinampark.com Functionalized adamantane derivatives are ideal building blocks for creating precisely defined nanostructures due to their rigid, diamond-like structure. researchgate.net

The C₃ᵥ symmetry of this compound makes it a perfect tripodal building block for assembling three-dimensional nanostructures. By replacing the bromine atoms with moieties that have specific affinities for surfaces or for each other, it is possible to construct nanoscale cages, tripods for atomic force microscopy, or components of molecularly defined porous materials. These self-assembled nanostructures have potential applications in catalysis, separations, and molecular electronics. mit.eduresearchgate.net

Development of Advanced Materials

The rigid, thermally stable, and three-dimensional structure of the adamantane core makes it a valuable building block for the creation of advanced materials with unique properties. This compound serves as a key trifunctionalized intermediate, allowing for the synthesis of polymers and materials with tailored characteristics. The incorporation of the bulky adamantane cage into polymer backbones or as pendent groups can significantly enhance properties such as thermal stability, glass transition temperature (Tg), and solubility. usm.edu

One of the significant applications of this compound in materials science is in the synthesis of thermosetting polymers. For instance, it is a precursor to 1,3,5-triethynyladamantane, a monomer that can undergo thermal polymerization at temperatures above 200°C to form a cross-linked polymeric resin. google.com These resulting polymers exhibit excellent thermal stability due to the rigid adamantane core. google.com The synthesis involves a Friedel-Crafts reaction of this compound with vinyl bromide, followed by dehydrohalogenation to yield the triethynyl derivative. google.com

Furthermore, this compound can be used to synthesize 1,3-dehydroadamantane, a highly strained molecule that readily undergoes polymerization. cdnsciencepub.com This strained hydrocarbon can homopolymerize at elevated temperatures (140-160°C) to produce poly(1,3-adamantane), a thermally resistant material that does not melt at temperatures up to 330°C. cdnsciencepub.com The resulting all-hydrocarbon polymers are noted for their high thermal stability, which is attributed to the strain-free adamantane skeletons and the stable carbon-carbon bonds between the bulky adamantane units.

The introduction of adamantane moieties into various polymer classes, including polyamides, polyimides, polyesters, and polyethers, has been shown to improve their processability and solubility while maintaining or even enhancing their thermal stability. researchgate.net For example, adamantane-containing polyurethanes have been developed as shape memory materials. nih.gov The bulky adamantane structure disrupts the regular arrangement of polymer chains, creating an amorphous domain that contributes to good mechanical properties and a broad glass transition temperature, which are crucial for shape memory effects. nih.gov

Table 1: Properties of Adamantane-Containing Polymers

| Polymer Type | Key Property Enhancement | Reference |

|---|---|---|

| Poly(1,3,5-triethynyladamantane) | High thermal stability | google.com |

| Poly(1,3-adamantane) | High thermal resistance (does not melt up to 330°C) | cdnsciencepub.com |

| Adamantane-containing Polyurethanes | Shape memory effect, broad glass transition | nih.gov |

Opto-electronic Properties of Adamantane-Type Compounds

The unique electronic structure of adamantane and its derivatives makes them interesting candidates for applications in opto-electronics. The saturated, strain-free cage of adamantane provides a robust scaffold that can be functionalized to tune its electronic and optical properties. Halogenation, in particular, has been shown to be an effective strategy for modifying these characteristics.

Theoretical studies have demonstrated that halogen substitutions on the adamantane cage can effectively tune its electronic, optical, and lipophilic behaviors. doaj.orgresearchgate.net The introduction of bromine atoms, as in this compound, influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net Generally, halogenation leads to a decrease in the HOMO-LUMO gap, which is a key parameter in determining the opto-electronic properties of a material. researchgate.net The molecular polarizability also tends to increase with the size of the halogen, which is significant for developing materials with nonlinear optical properties. researchgate.netresearchgate.net

Adamantane-containing polymers have been investigated for their potential in optical and optoelectronic applications. For example, colorless polyimides derived from adamantane-containing diamines exhibit excellent optical transparency, with over 80% transmittance at 400 nm, along with high glass transition temperatures. rsc.org These properties make them promising candidates for various optical and optoelectronic uses. rsc.org

Furthermore, adamantane derivatives have been incorporated into fullerene-based materials to enhance their performance in organic electronic devices. A fullerene derivative linked to an adamantane cage has been synthesized and used as an acceptor material in organic solar cells. nih.gov These devices demonstrated good power conversion efficiency and, importantly, superior thermal stability compared to devices without the adamantane moiety. nih.gov While this example does not directly use this compound, it highlights the utility of the adamantane scaffold in designing materials for opto-electronic applications. The study of bromophenyladamantanes has also shown that the presence of bromine can influence intramolecular structural transformations under irradiation, which is relevant for understanding the behavior of these materials in opto-electronic devices. researchgate.net

Table 2: Impact of Adamantane Scaffold on Opto-electronic Properties

| Adamantane Derivative System | Observed Property/Effect | Potential Application | Reference |

|---|---|---|---|

| Halogenated Adamantanes | Tunable HOMO-LUMO gap, increased polarizability | Nonlinear optical materials | doaj.orgresearchgate.net |

| Adamantane-containing Polyimides | High optical transparency (>80% at 400nm) | Optical films, flexible displays | rsc.org |

| Adamantane-Fullerene Derivative | Enhanced thermal stability in organic solar cells | Organic photovoltaics | nih.gov |

Bioorganic and Medicinal Chemistry Scaffolds

The adamantane cage is a privileged scaffold in medicinal chemistry and drug design due to its unique combination of properties. publish.csiro.au Its rigid, three-dimensional structure and high lipophilicity make it a valuable component for modifying the properties of bioactive molecules. pensoft.net this compound is a versatile starting material for the synthesis of various functionalized adamantane derivatives that can be incorporated into drug candidates. nih.govrsc.org

Adamantane as a Lipophilic Bullet in Drug Design

The adamantane cage is a bulky, non-planar, and highly symmetric hydrocarbon. wikipedia.org This unique structure distinguishes it from traditional flat aromatic rings often found in drug molecules, allowing for a better exploration of three-dimensional binding sites in biological targets. publish.csiro.au The high lipophilicity of adamantane derivatives can be quantitatively estimated, and it is consistently shown that the presence of an adamantane group leads to a significantly more lipophilic molecule compared to analogs with smaller alkyl groups. nih.gov Halogen substitution on the adamantane core can further modulate this lipophilicity, providing a tool for fine-tuning the properties of drug candidates. doaj.orgresearchgate.net

Role in Modifying Pharmacokinetic Profiles

Incorporating an adamantane scaffold into a drug molecule can have a profound impact on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). The increased lipophilicity conferred by the adamantane group can enhance the absorption and distribution of a drug, including its penetration into the central nervous system. nih.gov

Development of Bioactive Molecules and Drug Scaffolds

This compound is a valuable synthetic intermediate for the creation of a wide range of bioactive molecules and drug scaffolds. The bromine atoms at the bridgehead positions are amenable to substitution reactions, allowing for the introduction of various functional groups. nih.gov For example, this compound can be converted to 1,3,5-trihydroxyadamantane (adamantane-1,3,5-triol). rsc.org This triol can then serve as a building block for more complex molecules, such as ligands for coordination polymers or components of drug delivery systems. pensoft.netrsc.org

The adamantane scaffold itself is present in several clinically used drugs for a variety of conditions, including viral infections, neurodegenerative diseases, and type 2 diabetes. publish.csiro.aumdpi.commdpi.com The synthesis of novel adamantane derivatives is an active area of research, with the aim of discovering new therapeutic agents with improved efficacy and safety profiles. mdpi.commdpi.com These synthetic efforts often begin with readily available adamantane precursors, including halogenated derivatives like this compound, to build libraries of compounds for biological screening. rsc.orgmdpi.com

Enzyme Inhibitor Design (e.g., DPP-4 inhibitors as bio-isosteres)

The adamantane scaffold has proven to be particularly useful in the design of enzyme inhibitors. Its rigid structure can orient functional groups in a precise spatial arrangement to optimize interactions with the active site of a target enzyme. publish.csiro.au A prominent example is its use in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of drugs used to treat type 2 diabetes. nih.gov

Adamantane-based scaffolds are found in some DPP-4 inhibitors, where the bulky and hydrophobic cage can occupy specific pockets within the enzyme's active site, contributing to the inhibitor's potency and selectivity. nih.gov The concept of bioisosterism is also relevant to the use of adamantane in drug design. A bio-isostere is a substituent or group with similar physical or chemical properties that produces broadly similar biological effects. In some cases, an adamantyl group can serve as a bio-isostere for other bulky lipophilic groups. Conversely, in the development of soluble epoxide hydrolase (sEH) inhibitors, researchers have explored replacing the adamantane group with other bicyclic lipophilic groups to improve properties like water solubility while maintaining high inhibitory activity. nih.gov This demonstrates the versatility of the adamantane scaffold and the ongoing efforts to optimize its use in enzyme inhibitor design through bioisosteric modifications. nih.govacs.org

Conclusion and Future Research Directions

Summary of Key Research Contributions

The primary research contribution of 1,3,5-tribromoadamantane lies in its role as a versatile precursor for the synthesis of trisubstituted adamantane (B196018) derivatives. The C3v symmetry of the 1,3,5-substituted adamantane cage provides a rigid and well-defined scaffold for the construction of tripod-like molecules. researchgate.netnih.gov This has been a cornerstone of its application in various areas of chemistry and materials science.

One of the most significant applications of this compound is in the synthesis of adamantane-1,3,5-triol. veeprho.com This triol and its derivatives are extensively used as building blocks in the synthesis of a diverse range of compounds, including pharmaceuticals, supramolecular polymer materials, and ligands for metal complexes. veeprho.com The conversion of the bromo groups to hydroxyl groups provides a versatile platform for further functionalization.

Furthermore, this compound serves as a foundational molecule for creating "molecular tripods" designed for surface applications. researchgate.net By replacing the bromine atoms with sulfur-containing moieties, researchers have been able to synthesize molecules that can bind to gold surfaces in a highly ordered fashion. researchgate.netnih.gov This precise arrangement is critical for applications in nanotechnology, such as the development of specialized tips for Atomic Force Microscopy (AFM). nih.gov

| Contribution | Description | Significance |

|---|---|---|

| Precursor to Adamantane-1,3,5-triol | Serves as a key starting material for the synthesis of adamantane-1,3,5-triol and its derivatives. veeprho.com | Enables the production of building blocks for pharmaceuticals, polymers, and metal complexes. veeprho.com |

| Scaffold for Molecular Tripods | The rigid adamantane core allows for the creation of tripod-like molecules with precise three-dimensional structures. researchgate.net | Facilitates the design of molecules for self-assembled monolayers and surface functionalization. researchgate.netnih.gov |

| Component for Nanotechnology | Used in the synthesis of nanoscale tripodal molecules for applications such as AFM tips. nih.gov | Contributes to the development of advanced materials and tools for nanoscience. |

Emerging Trends in Polyhalogenated Adamantane Research

The research landscape for polyhalogenated adamantanes is expanding beyond their use as simple synthetic intermediates. Current trends focus on harnessing the unique properties of the adamantane cage and its halogen substituents for advanced applications.

A significant emerging trend is the use of polyhalogenated adamantanes in crystal engineering . nih.gov The rigid and predictable geometry of the adamantane core makes it an excellent building block for the design of crystalline materials with specific properties. nih.gov The halogen atoms can participate in halogen bonding, a non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. This allows for the construction of porous materials, co-crystals, and other complex architectures with potential applications in gas storage, separation, and catalysis.

Another area of growing interest is the development of adamantane-based materials with novel optical and electronic properties . Research into adamantane-type clusters has revealed that these compounds can exhibit strong nonlinear optical (NLO) properties, including second-harmonic generation (SHG) and white-light generation (WLG). rsc.orgsemanticscholar.org The specific properties of these materials can be tuned by altering the substituents on the adamantane core, including the use of halogens.

Furthermore, the concept of using adamantanes as "sticky nodes" in self-assembly is gaining traction. nih.gov The lipophilic nature of the adamantane cage drives its aggregation in solution, and this property can be exploited to create larger, well-defined supramolecular structures. nih.gov Polyhalogenation can modulate this lipophilicity and introduce sites for specific interactions, offering a greater degree of control over the self-assembly process.

| Trend | Description | Potential Applications |

|---|---|---|

| Crystal Engineering | Utilizing the rigid adamantane scaffold and halogen bonding to design and construct novel crystalline materials. nih.govarxiv.org | Gas storage, separation, catalysis, and development of new solid-state materials. |

| Optical and Electronic Materials | Exploring the nonlinear optical and other electronic properties of adamantane-type clusters and derivatives. rsc.orgsemanticscholar.org | Development of new materials for photonics, optoelectronics, and light-conversion devices. semanticscholar.org |

| Controlled Self-Assembly | Leveraging the lipophilic nature of the adamantane core and specific intermolecular interactions for the bottom-up construction of complex supramolecular architectures. nih.gov | Drug delivery systems, sensors, and advanced functional materials. |

Potential for Novel Applications and Interdisciplinary Studies

The unique combination of a rigid scaffold, tunable functionality, and predictable three-dimensional structure offered by this compound and other polyhalogenated adamantanes opens the door to a wide range of novel applications and interdisciplinary research.

In the realm of medicinal chemistry , while adamantane derivatives are already established as antiviral and anti-Parkinsonian agents, the use of polyhalogenated adamantanes as scaffolds for new drug candidates is an area with significant potential. The rigid adamantane core can be used to orient pharmacophores in a precise spatial arrangement, potentially leading to enhanced binding affinity and selectivity for biological targets. The lipophilicity imparted by the adamantane cage can also be fine-tuned through halogenation to optimize the pharmacokinetic properties of drug molecules.

The interface between chemistry and materials science is another fertile ground for future research. The ability to create highly ordered self-assembled monolayers from adamantane-based tripods has implications for the development of new sensors, molecular electronics, and biocompatible coatings for medical implants. The predictable nature of these monolayers makes them excellent model systems for studying fundamental aspects of surface chemistry and physics.

Furthermore, the use of functionalized adamantanes as building blocks in supramolecular chemistry is expected to lead to the creation of novel host-guest systems, molecular machines, and responsive materials. The adamantane cage can act as a guest in macrocyclic hosts like cyclodextrins, and this interaction can be used to construct complex, multi-component systems with emergent properties.

The continued exploration of the chemistry of this compound and its polyhalogenated relatives will undoubtedly fuel innovation across multiple scientific disciplines, from the design of new medicines to the creation of advanced functional materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.